molecular formula C6H13ClN2O B591832 (R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride CAS No. 1286208-55-6

(R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride

Cat. No. B591832
CAS RN: 1286208-55-6
M. Wt: 164.633
InChI Key: NDNGPRLTQNOAMC-FYZOBXCZSA-N
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Description

“®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride” is a chemical compound with the molecular formula C6H13ClN2O . It is also known by its IUPAC name, (3R)-1-acetyl-3-pyrrolidinamine . The compound is available from various suppliers, including LEAP CHEM CO., LTD and AA BLOCKS, INC .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12N2O/c1-5(9)8-3-2-6(7)4-8/h6H,2-4,7H2,1H3/t6-/m1/s1 . The compound has a molecular weight of 164.63 g/mol . Its canonical SMILES structure is CC(=O)N1CCC(C1)N.Cl .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 164.63 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass is 164.0716407 g/mol, and its monoisotopic mass is also 164.0716407 g/mol . The topological polar surface area of the compound is 46.3 Ų . The compound has a heavy atom count of 10 .

Scientific Research Applications

Pharmaceutical Formulation and Drug Delivery

Poly(N-vinyl pyrrolidone) (PVP) plays a crucial role in drug delivery systems, showcasing the utility of pyrrolidone derivatives in the pharmaceutical industry. PVP's hydrophilic nature makes it a promising carrier for both natural and synthetic active principles. Its application ranges across various formulations like microparticles, nanoparticles, and hydrogels, highlighting its versatility in developing new pharmaceutical forms. This underlines the potential use of pyrrolidone derivatives, including (R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride, in enhancing drug solubility, stability, and bioavailability (Franco & De Marco, 2020).

Analytical Chemistry and Chromatography

In analytical chemistry, specifically hydrophilic interaction chromatography (HILIC), pyrrolidone derivatives demonstrate significant utility. HILIC is an alternative to reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples. The interaction of pyrrolidone with various substances improves the solvency and compatibility of chromatographic analyses. This indicates the utility of (R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride in enhancing analytical methodologies, particularly in the separation of complex mixtures (Jandera, 2011).

Surface Chemistry and Surfactants

Pyrrolidone-based surfactants have found applications in industrial and academic research due to their unique surface-active properties. These surfactants, derived from pyrrolidone, can enhance water solubility, compatibility, and solvency, showcasing the chemical's versatility in modifying surface chemistry for various applications. This highlights the potential of (R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride in the development of new surfactants with improved performance and reduced toxicity (Login, 1995).

Photodynamic Therapy

In the field of photodynamic therapy (PDT), pretreatment methods to enhance protoporphyrin IX accumulation are critical for improving clinical outcomes. While the specific application of (R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride in PDT is not directly mentioned, the research on pretreatment strategies underscores the importance of chemical manipulation in optimizing therapeutic effects. This suggests potential research avenues for pyrrolidone derivatives in enhancing drug penetration and efficacy in PDT (Gerritsen et al., 2008).

Amino Acid Analysis

Ninhydrin reaction, a cornerstone in amino acid analysis, illustrates the importance of chemical reactions in detecting and analyzing primary amino groups. While the ninhydrin reaction primarily targets amino acids, the fundamental chemistry involved highlights the potential for (R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride and similar compounds in analytical applications, particularly in the quantification and analysis of amino acids and proteins across various scientific disciplines (Friedman, 2004).

properties

IUPAC Name

1-[(3R)-3-aminopyrrolidin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-5(9)8-3-2-6(7)4-8;/h6H,2-4,7H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNGPRLTQNOAMC-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[C@H](C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride

CAS RN

1286208-55-6
Record name 1-[(3R)-3-aminopyrrolidin-1-yl]ethan-1-one hydrochloride
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